![molecular formula C14H9Cl2NO B2868300 Acridine-9-carbonyl chloride hydrochloride CAS No. 5132-80-9](/img/structure/B2868300.png)
Acridine-9-carbonyl chloride hydrochloride
Overview
Description
Acridine-9-carbonyl chloride hydrochloride is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . For instance, the compound methyl (9-oxo-9,10-dihydroacridine-4-carbonyl)-L-valinate was synthesized by reacting 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate .Molecular Structure Analysis
Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of these derivatives makes intercalation into double-stranded DNA quite likely .Chemical Reactions Analysis
Acridine derivatives have been shown to intercalate into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions . This intercalation sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .Physical And Chemical Properties Analysis
Acridine has always been the focal point of interest in science due to its rigid structure, planarity, high thermal stability, ability to donate electrons, and its pharmacological, photophysical, and biological properties .Scientific Research Applications
Chemiluminescence and Immunoassay Applications
Acridinium esters, closely related to Acridine-9-carbonyl chloride hydrochloride, are utilized as chemiluminescence (CL) labels in immunoassays. These compounds, upon electrochemical triggering, offer an alternative to traditional solution addition methods for initiating chemiluminescent reactions. This advancement aids in the development of more efficient and accurate immunoassays by mitigating issues associated with conventional triggering solutions (Littig & Nieman, 1992). Further, a comparison study on chemiluminogenic acridinium salts, including derivatives of acridine-9-carboxylic acid, emphasized their potential as CL indicators or labels in medical diagnostics. These compounds are invaluable in chemiluminescence and electrochemiluminescence immunoassays (CLIA, ECLIA), offering a foundation for developing ultrasensitive luminescence tests (Czechowska et al., 2017).
Photophysical and Material Science Research
Acridine derivatives have been synthesized and studied for their photophysical behaviors, serving as a basis for developing temperature/pH-sensitive polymeric materials. A novel acrylic monomer bearing an acridinyl group was synthesized, leading to homopolymers and copolymers with unique fluorescence characteristics sensitive to temperature and pH changes. These materials show promise for multifunctional applications, potentially serving as biomaterials for probing pH and temperature in biological systems (Guan, Liu, & Su, 2007).
DNA Interaction Studies
The interaction between acridine derivatives and DNA has been a subject of extensive study. For example, the intercalation of an acridine-peptide drug within a DNA sequence revealed insights into drug-DNA interactions, offering potential therapeutic applications. This study also provided valuable information on the structural dynamics of DNA intercalation by acridine derivatives, which could influence the design of new drugs and therapeutic strategies (Malinina et al., 2002).
Corrosion Inhibition
Research on halogen-substituted acridines has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies reveal that the presence of halogen atoms significantly enhances the inhibitive performance of acridines, providing insights into the development of more effective corrosion protection strategies (Zhang et al., 2018).
Mechanism of Action
Target of Action
Acridine-9-carbonyl chloride hydrochloride, like other acridine derivatives, has a broad spectrum of biological activity . The primary targets of these compounds are DNA and related enzymes . The unique planar ring structure of acridine derivatives allows them to act as DNA intercalators . They also inhibit topoisomerase or telomerase enzymes .
Mode of Action
The mode of action of this compound is primarily through DNA intercalation . The planar structure of the compound allows it to sandwich itself between the base pairs of the double helix, causing the helical structure to unwind . This interaction is fueled by charge transfer and π-stacking interactions .
Biochemical Pathways
The unwinding of the DNA helix due to the intercalation of the acridine derivative can affect various biological processes involving DNA and related enzymes . This can lead to inhibition of enzymes like topoisomerases and telomerases, which play crucial roles in DNA replication and cell division .
Result of Action
The result of the action of this compound can vary depending on the specific biological context. Given its ability to interact with dna and inhibit key enzymes, it can potentially exhibit anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .
Safety and Hazards
The safety data sheet for a similar compound, Acridine Orange hemizinc salt, indicates that it is hazardous and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .
Future Directions
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a main topic of recent research .
properties
IUPAC Name |
acridine-9-carbonyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO.ClH/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13;/h1-8H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKONHWWHFEDCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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